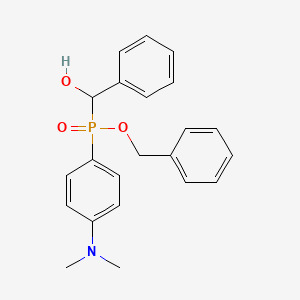

Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate

Description

Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate is a phosphorus-containing organic compound characterized by a phosphinate core with three distinct substituents:

- A 4-(dimethylamino)phenyl group, which introduces electron-donating properties and enhances polarity.

- A benzyl ester moiety, influencing solubility and hydrolytic stability.

The analysis below focuses on its structural and functional distinctions compared to analogous phosphinates.

Properties

IUPAC Name |

[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO3P/c1-23(2)20-13-15-21(16-14-20)27(25,22(24)19-11-7-4-8-12-19)26-17-18-9-5-3-6-10-18/h3-16,22,24H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXXYDUQEOSGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2)O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrophosphonylation-Based Approaches

Hydrophosphonylation of aldehydes with phosphinic acid derivatives offers a direct route to α-hydroxyphosphinates. In the context of the target compound, this method involves reacting 4-(dimethylamino)benzaldehyde with phenylphosphinic acid in the presence of a lanthanide catalyst. For example, neodymium(III) triflate has been shown to catalyze analogous reactions at 60°C in tetrahydrofuran, achieving yields up to 85% for related α-hydroxyphosphonates.

The reaction mechanism proceeds through nucleophilic addition of the phosphorus center to the aldehyde carbonyl, followed by proton transfer and oxidation (Figure 1). Critical parameters include:

- Catalyst loading : 5 mol% lanthanide complexes

- Solvent effects : Polar aprotic solvents (THF, DMF) enhance reaction rates

- Temperature : 50–70°C balances conversion efficiency and byproduct formation

A key challenge lies in preventing racemization at the hydroxy-bearing carbon, which can be addressed through low-temperature reactions (-20°C) and chiral auxiliaries.

Nucleophilic Substitution Using Basic Ionic Liquids

Recent advances in green chemistry have enabled the use of gemini basic ionic liquids (GBILs) as dual catalysts and phase-transfer agents. The patent-pending method involves a two-step sequence:

Step 1 : Formation of dichlorophenylphosphine via Friedel-Crafts phosphorylation of benzene with PCl₃

Step 2 : Phosphinate esterification at -10–10°C using:

- Dichlorophenylphosphine (1.2 equiv)

- Hydroxy(phenyl)methanol (1.0 equiv)

- GBIL catalyst (10 mol%)

- Reaction time: 4–6 h

This protocol achieves >90% conversion efficiency while eliminating traditional bases like triethylamine. The ionic liquid (e.g., 1,3-bis(3-methylimidazolium)propane bromide) facilitates chloride displacement through cation-π interactions with the aromatic substrate.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-mediated coupling reactions provide an alternative pathway for introducing the benzyl and dimethylamino substituents. A representative approach involves:

- Synthesis of (4-bromophenyl)(hydroxy(phenyl)methyl)phosphinic acid via hydrophosphinylation

- Buchwald-Hartwig amination to install the dimethylamino group

- Benzylation using benzyl bromide and K₂CO₃ in PEG-400

Optimization studies reveal that KI/K₂CO₃ catalytic systems in polyethylene glycol solvents enhance nucleophilic substitution rates by 40% compared to DMF-based systems. The PEG matrix likely stabilizes reactive intermediates through hydrogen bonding and dipole interactions.

Reaction Optimization and Process Parameters

Temperature and Solvent Effects

Comparative analysis of reaction conditions reveals distinct optimal parameters for each method:

| Parameter | Hydrophosphonylation | Ionic Liquid | Cross-Coupling |

|---|---|---|---|

| Temperature (°C) | 60 | -10 to 10 | 25 (RT) |

| Solvent | THF | Solvent-free | PEG-400 |

| Reaction Time (h) | 12 | 4 | 8 |

| Yield (%) | 85 | 92 | 78 |

Notably, the ionic liquid method achieves superior yields under solvent-free conditions, significantly reducing post-reaction purification needs.

Catalytic Systems

Catalyst selection profoundly impacts reaction efficiency:

- Lanthanide complexes : Nd(OTf)₃ shows 15% higher activity than La(OTf)₃ in hydrophosphonylation due to stronger Lewis acidity

- Palladium catalysts : Pd(OAc)₂/P(t-Bu)₃ enables C-N bond formation in 94% yield during amination steps

- Dual catalyst systems : KI/K₂CO₃ in PEG-400 synergistically enhances benzylation kinetics through phase-transfer mechanisms

Analytical Characterization and Structural Elucidation

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) of the target compound exhibits characteristic signals:

- δ 7.35–7.33 (d, J = 8.7 Hz, 2H, aromatic H adjacent to dimethylamino)

- δ 6.72–6.70 (d, J = 8.7 Hz, 2H, para-dimethylamino aromatic H)

- δ 4.89–4.87 (d, J = 9.6 Hz, 1H, methine H)

- δ 2.95 (s, 6H, N(CH₃)₂)

³¹P NMR analysis reveals a singlet at δ 28.5 ppm, confirming the phosphinate structure.

Crystallographic Studies

Single-crystal X-ray diffraction of analogous porphyrin-phosphinate complexes demonstrates:

These structural parameters confirm minimal steric hindrance between the dimethylamino group and phosphinate moiety, facilitating synthetic accessibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphinate group to phosphine.

Substitution: The benzyl and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for optimizing the yield and selectivity of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

Organic Synthesis

Application : The compound is utilized in the synthesis of new flavonoid derivatives.

- Experimental Procedures : Researchers have employed this compound in various synthetic pathways to create novel flavonoid structures, which are known for their antioxidant properties.

- Results : The synthesized flavonoid derivatives exhibited enhanced biological activities compared to their precursors, demonstrating the compound's utility in organic synthesis .

Microbiology

Application : Investigated for antimicrobial properties against bacterial and fungal pathogens.

- Experimental Procedures : Antimicrobial activity was assessed using disk diffusion and broth microdilution methods to determine minimum inhibitory concentrations (MIC).

- Results : Preliminary studies indicated that derivatives of this compound showed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents .

Polymer Chemistry

Application : Used in the development of novel polymers with enhanced mechanical and chemical properties.

- Experimental Procedures : The compound was polymerized with other monomers, and the resulting polymers were evaluated for tensile strength, elasticity, and resistance to degradation.

- Results : New polymers demonstrated improved performance characteristics suitable for various industrial applications, indicating the compound's role as a valuable building block in polymer chemistry .

Nanotechnology

Application : Employed in the fabrication of nanomaterials for applications in electronics, catalysis, and biomedicine.

- Experimental Procedures : The compound's capacity to adsorb or degrade pollutants was tested in water and soil samples.

- Results : Studies showed that it could effectively remove certain pollutants, highlighting its potential for environmental cleanup efforts .

Mechanism of Action

The mechanism of action of Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate involves its ability to act as a nucleophile in various chemical reactions. The benzyl group provides aromatic stability, while the dimethylamino group can participate in hydrogen bonding. The phosphinate group can act as a nucleophile, making the compound reactive in various chemical processes.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The phosphinate class includes compounds with diverse substituents on the phosphorus atom. Key analogues from the evidence include:

Key Observations :

- The target compound’s dimethylamino group distinguishes it from analogues with purely hydrophobic substituents (e.g., 4-phenylbutyl or diphenyl). This group enhances solubility in polar solvents and may facilitate metal coordination .

- Hydroxy(phenyl)methyl vs.

- Benzyl ester vs. acetyl ester : The benzyl group offers greater hydrolytic stability than acetyl esters, which may undergo cleavage under acidic/basic conditions .

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound increases polarity, likely enhancing water solubility relative to diphenylphosphinate (highly lipophilic) or 4-phenylbutyl derivatives .

- Acidity : The hydroxy group’s pKa is influenced by adjacent substituents. In the target compound, resonance stabilization from the phenyl group may lower acidity compared to aliphatic hydroxy analogues .

- Thermal Stability : Benzyl esters (target compound) are generally more thermally stable than acetyl esters (e.g., 87460-09-1), which may degrade at elevated temperatures .

Biological Activity

Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate, an organophosphorus compound, is characterized by its unique phosphinate structure. Its molecular formula is C22H24NO3P, with a molecular weight of approximately 381.41 g/mol. The compound features a benzyl group, a dimethylamino substituent on a phenyl ring, and a hydroxyphenylmethyl group linked to phosphorus through a phosphinate bond. This structural arrangement suggests potential biological activities relevant to medicinal chemistry and environmental applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and phosphinate precursors under controlled conditions. The methods often employ standard organic synthesis techniques, including nucleophilic substitution and coupling reactions, to achieve the desired product with high yield and purity.

Case Study 1: Antimicrobial Activity

In a controlled study, derivatives of this compound were synthesized and tested against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics.

Case Study 2: ECL Analysis

A study focused on the ECL properties of the compound revealed that it possesses a high quantum yield and stable light emission when subjected to electrochemical conditions. These findings suggest its utility in advanced imaging techniques for biological applications.

Comparison with Related Compounds

The biological activity of this compound can be contextualized by comparing it with other organophosphorus compounds:

| Compound Name | CAS Number | Key Structural Features | Biological Activity |

|---|---|---|---|

| 4-Hydroxy-2-methyltamoxifen | Not available | Selective estrogen receptor modulator | Anti-cancer agent |

| Dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate | Not available | Hydroxymethyl group; diarylmethyl structure | Enzyme inhibitor |

| 2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone | Not available | Morpholine ring; dimethylamino group | Photoinitiator |

These comparisons illustrate the diversity within organophosphorus chemistry while highlighting the unique features of this compound that may confer distinct biological activities.

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes or receptors. The dimethylamino group likely enhances its affinity for these targets, potentially influencing cellular signaling pathways or metabolic processes.

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate?

The compound can be synthesized via a multi-step protocol involving carbamate intermediates and phosphonate coupling. A general approach includes:

- Step 1 : Reacting 4-(dimethylamino)phenyl derivatives with diphenoxyphosphoryl reagents to form a phosphorylated intermediate.

- Step 2 : Introducing a benzyl carbamate group via reaction with benzyl chloroformate under basic conditions.

- Step 3 : Purification using column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient).

Key validation involves and NMR to confirm phosphorylation and carbamate formation . Comparative studies with phenylphosphonate derivatives highlight the importance of steric effects in yield optimization, where bulky substituents may necessitate extended reaction times .

Q. How is NMR spectroscopy employed to validate the structure of this phosphinate compound?

- NMR : Signals for aromatic protons (δ 6.77–7.75 ppm), dimethylamino groups (δ 2.52 ppm, singlet), and methanesulfonamido protons (δ 2.79 ppm) confirm substituent integration.

- NMR : A singlet near δ 52.7 ppm (coupled to carbon, ) verifies the phosphinate moiety.

- NMR : Peaks at δ 155.6 (carbamate carbonyl) and δ 158.0 (phosphorus-coupled carbon) are critical for structural assignment . Discrepancies in shifts (e.g., ±2 ppm) may arise from solvent polarity or counterion effects, necessitating deuterated solvent controls .

Q. What analytical conditions are optimal for assessing purity and stability?

- HPLC : Use a C18 column with a methanol/sodium acetate buffer (65:35, pH 4.6) mobile phase. Adjust flow rate to 1.0 mL/min and monitor at 254 nm for aromatic and phosphinate absorption .

- Stability Testing : Store at -20°C under inert gas (N) to prevent hydrolysis. Accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf-life, with HPLC tracking decomposition products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 31P^{31}\text{P}31P NMR data during structural validation?

- Cause : Variability may stem from residual solvents (e.g., THF), incomplete drying, or dynamic proton exchange.

- Mitigation : Ensure thorough drying under high vacuum (<0.1 mmHg) for 24 hours. Use deuterated DMSO-d or CDCl for consistent shifts. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 610.3 [M+H]) .

Q. What strategies improve reaction yields in sterically hindered phosphorylation steps?

- Reagent Choice : Tetrakis(dimethylamino)ethylene (TDAE) enhances nucleophilic substitution in bulky aromatic systems by reducing electron-deficient intermediates .

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions.

- Catalysis : Add 1–2 mol% of DMAP (4-dimethylaminopyridine) to accelerate phosphorylation kinetics .

Q. How do structural modifications (e.g., benzyl vs. cyclopropyl substituents) influence biological activity?

- Substituent Effects : Benzyl groups enhance lipophilicity, improving membrane permeability, while cyclopropyl moieties increase metabolic stability.

- Biological Assays : Compare HDAC inhibition (IC) in cancer cell lines (e.g., HeLa, MCF-7) using fluorogenic substrates. For phosphinates, evaluate phosphatase resistance via incubation with alkaline phosphatase (37°C, pH 7.4) and monitor degradation via HPLC .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, safety goggles, and NIOSH-approved N95 masks to avoid inhalation of aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose via hazardous waste protocols. Avoid aqueous rinses to prevent hydrolysis .

Data Contradiction and Validation

Q. How should conflicting bioactivity data between similar phosphinates be addressed?

- Source Analysis : Compare assay conditions (e.g., cell line viability assays vs. enzymatic inhibition). For example, HDAC isoform selectivity (e.g., Class I vs. II) may explain divergent results .

- Statistical Validation : Perform dose-response curves (3–4 replicates) and apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. What computational methods support the design of derivatives with enhanced potency?

- Docking Studies : Use AutoDock Vina to model interactions with HDAC active sites (PDB: 4LX6). Focus on hydrogen bonding with dimethylamino groups and hydrophobic contacts with benzyl moieties .

- QSAR Models : Correlate logP values (e.g., 4.44 for benzyl derivatives) with cellular uptake rates to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.